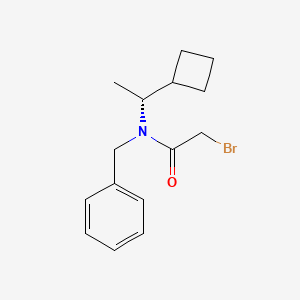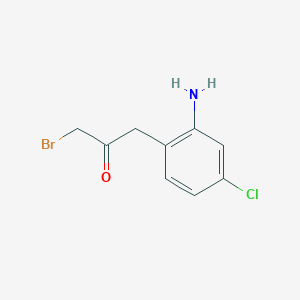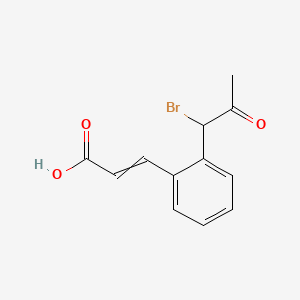
(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid is an organic compound with a complex structure that includes a bromine atom, a ketone group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid typically involves the bromination of a precursor compound followed by a series of reactions to introduce the acrylic acid moiety. One common method involves the bromination of acetophenone derivatives to form 2-bromo-1-phenylethanone, which is then subjected to further reactions to introduce the acrylic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrogenated derivatives.
科学研究应用
(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid involves its interaction with various molecular targets. The bromine atom and ketone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
相似化合物的比较
Similar Compounds
2-Bromoacetophenone: Shares the bromine and ketone functional groups but lacks the acrylic acid moiety.
Phenylacrylic acid: Contains the acrylic acid group but lacks the bromine and ketone functional groups.
Uniqueness
(E)-3-(2-(1-bromo-2-oxopropyl)phenyl)acrylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and an acrylic acid moiety allows for a wide range of chemical transformations and interactions.
属性
CAS 编号 |
1807412-95-8 |
|---|---|
分子式 |
C12H11BrO3 |
分子量 |
283.12 g/mol |
IUPAC 名称 |
3-[2-(1-bromo-2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c1-8(14)12(13)10-5-3-2-4-9(10)6-7-11(15)16/h2-7,12H,1H3,(H,15,16) |
InChI 键 |
PWTKPMZEXHQLAT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC=CC=C1C=CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
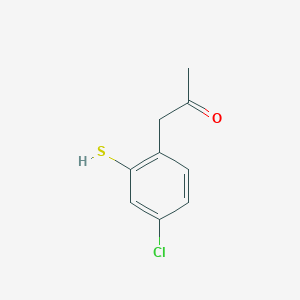
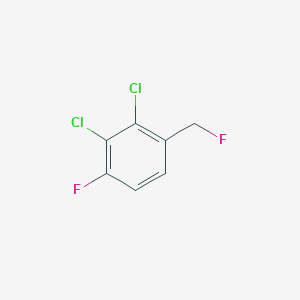
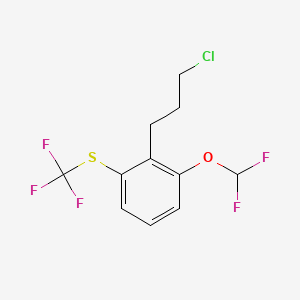

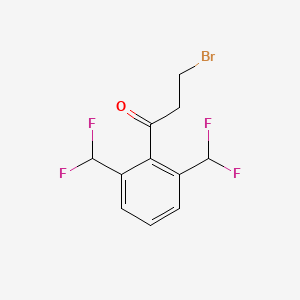
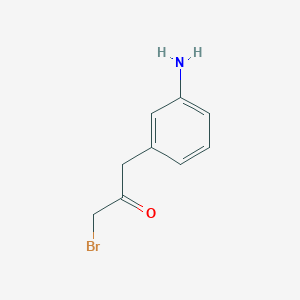
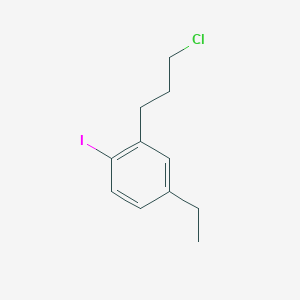

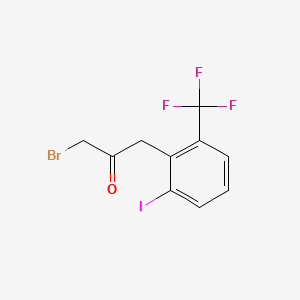
![6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14053661.png)
![sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate](/img/structure/B14053663.png)
